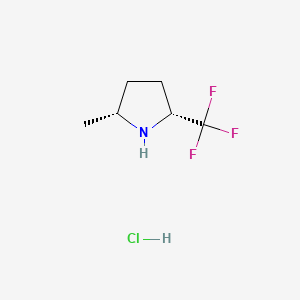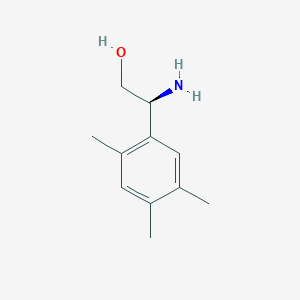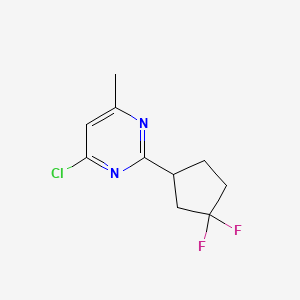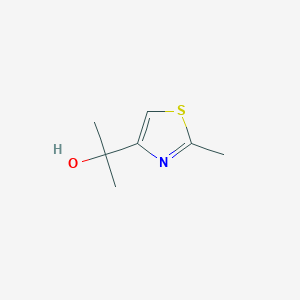
2-Cyano-3-fluorophenylfluoranesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-3-fluorophenylfluoranesulfonate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties. This compound contains a cyano group, a fluorine atom, and a fluoranesulfonate group attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of nucleophilic substitution reactions where a suitable precursor, such as 2-bromo-3-fluorophenylfluoranesulfonate, is reacted with a cyanide source under controlled conditions . The reaction conditions often include the use of polar aprotic solvents and specific catalysts to facilitate the substitution process.
Industrial Production Methods
Industrial production of 2-Cyano-3-fluorophenylfluoranesulfonate may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistent quality and yield. The process typically includes steps for purification and isolation of the final product, such as recrystallization or chromatography, to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-fluorophenylfluoranesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluorine and cyano groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium cyanide or potassium fluoride are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated phenyl oxides, while reduction can produce aminophenyl derivatives.
Scientific Research Applications
2-Cyano-3-fluorophenylfluoranesulfonate has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Cyano-3-fluorophenylfluoranesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors, through its functional groups. The cyano and fluorine groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The fluoranesulfonate group may enhance the compound’s solubility and stability, facilitating its use in various applications .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-3-fluorophenylsulfonate
- 3-Cyano-2-fluorophenylfluoranesulfonate
- 2-Cyano-4-fluorophenylfluoranesulfonate
Uniqueness
2-Cyano-3-fluorophenylfluoranesulfonate is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and interaction with molecular targets.
Properties
Molecular Formula |
C7H3F2NO3S |
|---|---|
Molecular Weight |
219.17 g/mol |
IUPAC Name |
2-cyano-1-fluoro-3-fluorosulfonyloxybenzene |
InChI |
InChI=1S/C7H3F2NO3S/c8-6-2-1-3-7(5(6)4-10)13-14(9,11)12/h1-3H |
InChI Key |
QEKGVFZYOPDWCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C#N)OS(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(9H-fluoren-9-yl)methyl4-[3-oxo-3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[2-benzofuran-1,9'-xanthen]-6'-yl]piperazine-1-carboxylate](/img/structure/B13568069.png)
![4-[(1S)-1-(methanesulfonylcarbamoyl)ethyl]phenyltrifluoromethanesulfonate](/img/structure/B13568088.png)








![Tert-butyl4-({methyl[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]amino}methyl)piperidine-1-carboxylate](/img/structure/B13568137.png)


